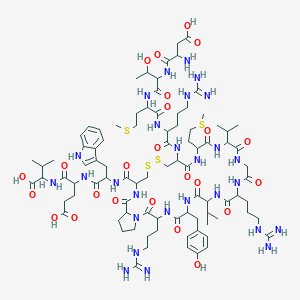
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, or EDQHC, is a powerful and versatile compound used in a variety of scientific research applications. It is a member of the quinoline family of heterocyclic compounds, and is known for its unique properties, such as its stability and low toxicity. EDQHC has been used in a variety of research applications, including in the field of biochemistry and physiology, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Methods in Antioxidant Activity
Research on analytical methods used to determine antioxidant activity underscores the significance of understanding complex organic molecules' roles in food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) are critical in assessing the antioxidant capacity of samples, potentially including synthesized compounds like ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate. These methods rely on spectrophotometry to monitor reactions involving antioxidants, crucial for elucidating the functional properties of new compounds (Munteanu & Apetrei, 2021).
Redox Mediators in Environmental Remediation
The use of redox mediators in conjunction with enzymes for the remediation of organic pollutants presents a fascinating application area for synthetic organic chemistry. Compounds designed for enhanced redox activity can significantly improve the efficiency of degradation processes for recalcitrant pollutants, demonstrating the environmental applications of novel organic molecules. This interdisciplinary approach could potentially extend to the study and application of this compound in environmental science (Husain & Husain, 2007).
Synthetic Phenolic Antioxidants and Environmental Impact
Investigations into synthetic phenolic antioxidants (SPAs) highlight the broader context of synthetic organic compounds' environmental presence, human exposure, and toxicity. SPAs, like BHT and DBP, detected in various environmental matrices and human tissues, emphasize the need for understanding the environmental behaviors and toxicological profiles of synthetic compounds. Research into SPAs can inform the safe design and application of other synthetic molecules, potentially including this compound, by focusing on developing compounds with low toxicity and environmental impact (Liu & Mabury, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)8-6-7-9(13-11(8)15)4-3-5-10(7)14/h6H,2-5H2,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOFAQDXXXISML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520961 |
Source


|
| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125885-50-9 |
Source


|
| Record name | Ethyl 2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10520961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)






![2(1H)-Quinolinone, 7-[4-[4-(3-chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-](/img/structure/B143581.png)

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)


